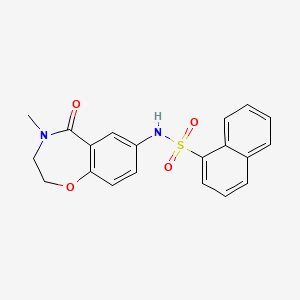

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-22-11-12-26-18-10-9-15(13-17(18)20(22)23)21-27(24,25)19-8-4-6-14-5-2-3-7-16(14)19/h2-10,13,21H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTMWELHZHMDIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazepine core, followed by the introduction of the naphthalene sulfonamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogue, 3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS: 921995-63-3), shares the benzoxazepine core but differs in the substituent:

- Functional Group : A methoxybenzamide replaces the naphthalene sulfonamide.

- Molecular Weight : 326.35 g/mol (vs. ~385 g/mol for the target compound, estimated based on naphthalene sulfonamide’s contribution).

- Solubility : The benzamide group may reduce aqueous solubility compared to the sulfonamide, which is more polar and ionizable .

Table 1: Structural and Physical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-1-sulfonamide | C₂₂H₂₀N₂O₄S | ~385 (estimated) | Naphthalene sulfonamide |

| 3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide | C₁₈H₁₈N₂O₄ | 326.35 | Methoxybenzamide |

Commercial Availability and Pricing

- The methoxybenzamide analogue is commercially available at $8/1g , suggesting established synthesis protocols.

- The target compound’s absence from catalogs (as of 2025-03-30) indicates it may be a novel or niche research chemical, likely requiring custom synthesis .

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound acts primarily as an inhibitor of fatty acid binding protein 4 (FABP4), which plays a critical role in metabolic processes and inflammation. Inhibition of FABP4 has implications for treating immunometabolic diseases like diabetes and atherosclerosis. Structure-based design strategies have been employed to optimize the binding affinity of naphthalene-1-sulfonamide derivatives to FABP4, showing promising results in both binding studies and metabolic stability assessments .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of related naphthalene derivatives against various cancer cell lines. For instance, a derivative with a naphthalen-1-yl moiety demonstrated significant antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.51 µM and 0.33 µM, respectively . This activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that variations in substituents on the naphthalene ring significantly affect biological activity. Compounds with electron-donating groups showed enhanced antiproliferative properties compared to those with electron-withdrawing groups. Specifically, the presence of a naphthalen-1-yl group was found to be optimal for enhancing activity .

Data Summary

Here is a summary table of key findings related to the biological activity of naphthalene sulfonamide derivatives:

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 5c | MCF-7 | 0.51 ± 0.03 | Tubulin inhibition |

| 5c | A549 | 0.33 ± 0.01 | Tubulin inhibition |

| 16dk | FABP4 | Equivalent to BMS309403 | FABP4 inhibition |

Case Studies

Several case studies have documented the efficacy of naphthalene sulfonamide derivatives in preclinical settings:

- In Vitro Studies : A study reported that compound 5c effectively inhibited tubulin polymerization at concentrations as low as 2.8 µM, demonstrating its potential as an anticancer agent through targeted action on the cytoskeleton .

- In Vivo Evaluations : Further investigations into pharmacokinetics revealed that certain derivatives exhibited good metabolic stability in liver microsomes, suggesting their viability for development into therapeutic agents .

- Apoptosis Induction : Flow cytometry analyses indicated that treatment with compound 5c resulted in increased apoptotic cell populations in MCF-7 cells, reinforcing its role as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and optimization strategies for synthesizing N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-1-sulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of benzoxazepine precursors and sulfonamide coupling. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions (e.g., oxidation of the oxazepinone ring). Optimization strategies:

- Use anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation .

- Employ chromatography (e.g., flash column or HPLC) for purification, with monitoring via TLC or LC-MS .

- Validate intermediate structures using -NMR and -NMR to confirm regiochemistry .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% required for pharmacological studies) .

- Structural Confirmation :

- -NMR to verify proton environments (e.g., methyl groups at 4-position, sulfonamide NH resonance).

- High-resolution mass spectrometry (HRMS) for molecular ion verification .

- Crystallography : X-ray diffraction (if crystals are obtainable) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in studies involving this compound?

- Methodological Answer :

- Dose-Response Analysis : Conduct full dose-response curves (e.g., 0.1–100 µM) to differentiate specific activity from nonspecific cytotoxicity .

- Selectivity Profiling : Compare activity against target pathogens (e.g., bacterial strains) vs. mammalian cell lines (e.g., HEK293) using MTT or resazurin assays .

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., bacterial dihydrofolate reductase vs. human homologs) to identify target-specific effects .

- Data Normalization : Use positive controls (e.g., known inhibitors) and statistical tools (e.g., ANOVA with post-hoc tests) to validate reproducibility .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase domains or GPCRs). Focus on sulfonamide and benzoxazepine moieties as key pharmacophores .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 can estimate solubility, permeability, and metabolic liabilities (e.g., CYP450 interactions) .

Q. How should researchers design experiments to investigate the compound’s pharmacokinetic (PK) properties in preclinical models?

- Methodological Answer :

- In Vitro PK :

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

- Metabolic Stability : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS/MS .

- In Vivo PK :

- Administer IV/oral doses in rodents, with serial blood sampling. Use LC-MS/MS for plasma concentration analysis .

- Calculate AUC, , and bioavailability. Compare to structural analogs to identify SAR trends .

Data Analysis and Contradiction Resolution

Q. What strategies address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Meta-Analysis : Compile data from multiple sources and standardize metrics (e.g., IC50 normalized to assay conditions) .

- Experimental Replication : Repeat key assays (e.g., enzyme inhibition) under identical conditions to confirm reproducibility .

- Structural Verification : Re-characterize batches from conflicting studies to rule out impurities or degradation (e.g., via -NMR and HRMS) .

Q. How can researchers optimize the compound’s selectivity for a target receptor over off-target proteins?

- Methodological Answer :

- SAR Studies : Synthesize analogs with modifications to the naphthalene sulfonamide or benzoxazepine groups. Test against target/off-target panels .

- Crystallography : Resolve co-crystal structures of the compound bound to target and off-target proteins to guide rational design .

- Proteomic Profiling : Use affinity chromatography or thermal shift assays to identify unintended binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.